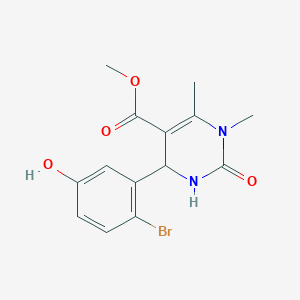
methyl N-(1-adamantylcarbonyl)tyrosinate
Vue d'ensemble
Description
Methyl N-(1-adamantylcarbonyl)tyrosinate is a useful research compound. Its molecular formula is C21H27NO4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.19400834 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl N-(1-adamantylcarbonyl)tyrosinate and related compounds have been synthesized and studied for their chemical properties and potential applications. The synthesis of N′-adamantyl-N-Fmoc-O-acetyl-L-tyramine, a related compound, was achieved through Fmoc-amino protection and acetylation, demonstrating the compound's potential as a precursor for further chemical synthesis and applications in medicinal chemistry (K. Jian, 2011). Additionally, the study on the mechanism of conversion of saturated hydrocarbons catalyzed by sulfated metal oxides highlighted the catalytic activity and potential chemical transformations involving adamantane derivatives (D. Farcasiu et al., 1996).
Polymer Science and Material Applications
In the field of polymer science, adamantane-containing compounds have shown promise in modifying the properties of polymers. The synthesis and application of N,N-bis-(1-adamantyloxycarbonyl) amino acids explored the potential of these compounds in stepwise synthesis, highlighting their role in producing materials with tailored properties (B. Nyasse & U. Ragnarsson, 1993). Similarly, the study of thermal properties and physical ageing behavior of tyrosine-derived polycarbonates, incorporating adamantane derivatives, provided insights into the relationship between chemical structure and material properties, underscoring their potential in biomedical applications (V. Tangpasuthadol et al., 1996).
Biomedical Applications
Adamantane derivatives have been investigated for their potential in biomedical applications, including drug delivery. The study on the facile modification of nanodiamonds with hyperbranched polymers based on supramolecular chemistry explored the use of adamantane for surface modification, aiming to enhance water dispersibility and biocompatibility for drug delivery applications (Hongye Huang et al., 2018). Moreover, the hydrolytic degradation of tyrosine-derived polycarbonates, incorporating adamantane, highlighted their degradability and suitability as biomaterials, further emphasizing the importance of adamantane derivatives in developing new materials for medical use (V. Tangpasuthadol et al., 2000).
Propriétés
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-26-19(24)18(9-13-2-4-17(23)5-3-13)22-20(25)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,14-16,18,23H,6-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABRBUIXTAICPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-N'-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4059791.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4059792.png)
![7-{(4-ethoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4059793.png)

![3,3'-[(4-methoxy-3-nitrophenyl)methylene]bis-1H-indole](/img/structure/B4059802.png)
![1-cyclohexyl-N-[3-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4059815.png)
![3,5-dimethyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4059817.png)
![diphenylmethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4059820.png)

![methyl (2S,4S)-1-methyl-4-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4059841.png)

![4-{[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B4059874.png)

![[4-[3-(trifluoromethyl)benzyl]-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4059891.png)
